molecular formula C17H19ClN2O2 B15192109 Methyl lysergate hydrochloride CAS No. 88840-18-0

Methyl lysergate hydrochloride

Cat. No.: B15192109
CAS No.: 88840-18-0
M. Wt: 318.8 g/mol
InChI Key: PWOCKCRNYYSHSL-GPKQSYPGSA-N
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Description

Methyl lysergate hydrochloride (CAS: 51352-87-5, C₁₈H₂₁NO₂·HCl) is a synthetic ergot alkaloid derivative and a key intermediate in the synthesis of bioactive compounds such as lysergol, isolysergol, and other ergoline-based molecules . Structurally, it features a methyl ester group at the C8 position of the lysergic acid backbone, distinguishing it from related compounds like lysergic acid diethylamide (LSD) . Its synthesis often involves advanced methodologies such as ring-closing metathesis (RCM) and stereocontrolled reductions, as demonstrated in asymmetric catalytic approaches . Notably, methyl lysergate’s instability at intermediate stages (e.g., aldehyde formation during oxidative cleavage) presents unique synthetic challenges .

Properties

CAS No.

88840-18-0

Molecular Formula

C17H19ClN2O2

Molecular Weight

318.8 g/mol

IUPAC Name

methyl (6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate;hydrochloride

InChI

InChI=1S/C17H18N2O2.ClH/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19;/h3-6,8,11,15,18H,7,9H2,1-2H3;1H/t11-,15-;/m1./s1

InChI Key

PWOCKCRNYYSHSL-GPKQSYPGSA-N

Isomeric SMILES

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl

Canonical SMILES

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl lysergate hydrochloride typically involves the esterification of lysergic acid. One common method includes the reaction of lysergic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form the methyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation processes using Claviceps purpurea. The lysergic acid produced is then subjected to chemical modification to obtain the desired ester. The process involves multiple purification steps to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl lysergate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl lysergate hydrochloride has several scientific research applications:

Mechanism of Action

Methyl lysergate hydrochloride exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as an agonist at the 5-HT1 receptor, modulating neurotransmitter release and influencing various physiological processes. The compound’s molecular targets include the serotonin receptor subtypes, which play a crucial role in mood regulation, perception, and cognition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and pharmacological distinctions between methyl lysergate hydrochloride and analogous ergot alkaloids/lysergamides:

Compound Molecular Formula CAS Number Key Structural Features Primary Use/Synthesis Role Pharmacological Activity Regulatory Status
Methyl Lysergate HCl C₁₈H₂₁NO₂·HCl 51352-87-5 C8 methyl ester; ergoline core Precursor for ergot alkaloids Limited direct activity Controlled as a precursor
LSD C₂₀H₂₅N₃O 50-37-3 C8 diethylamide; ergoline core Hallucinogen Potent 5-HT₂A agonist Schedule I (global)
ALD-52 C₂₀H₂₅N₃O₂ 3270-02-8 C8 acetyl ester; ergoline core Pro-drug of LSD Similar to LSD Schedule I (many regions)
Methylergonovine Maleate C₂₀H₂₅N₃O₂·C₄H₄O₄ 4579-64-0 C8 amide; ergoline core with maleate salt Uterotonic agent Serotonin receptor modulation Prescription-only
Isolysergate C₁₈H₂₁NO₂ N/A C8 methyl ester (isomeric configuration) Synthetic intermediate Not characterized Research use

Key Differences:

  • Structural Modifications : Methyl lysergate’s C8 methyl ester contrasts with LSD’s diethylamide or ALD-52’s acetyl group, significantly altering receptor binding and metabolic stability .
  • Synthetic Utility : Unlike LSD, methyl lysergate is primarily a precursor for ergot alkaloids (e.g., lysergol) via LiAlH₄ reduction , whereas LSD requires complex amidation steps .
  • Pharmacology: Methyl lysergate itself lacks documented hallucinogenic activity, unlike LSD and ALD-52, which exhibit potent serotonin receptor agonism .
  • Regulatory Status: Methyl lysergate is regulated due to its role in synthesizing controlled substances, whereas methylergonovine is a clinically approved drug .

Research Findings and Challenges

  • Synthetic Complexity : Asymmetric synthesis of methyl lysergate via RCM and microwave-assisted methods achieves stereocontrol at C5 and C8, critical for bioactivity . However, intermediates like the C8 aldehyde are highly unstable, necessitating rapid reduction steps (e.g., NaBH₃CN) to prevent decomposition .
  • Comparative Stability : Methyl lysergate’s ester group confers greater hydrolytic stability compared to LSD’s amide, which is prone to metabolic degradation .

Q & A

Q. What are the primary synthetic routes for methyl lysergate hydrochloride, and how are stereochemical challenges addressed?

this compound is synthesized via enantioselective routes involving asymmetric ring-closing metathesis (ARCM) to establish the Δ9,10-double bond. Key steps include:

  • N-Alkylation of intermediates (e.g., compound 4 ) to build the ergoline skeleton .
  • Oxidative cleavage of vinyl groups at C(8) and deprotection of the indole nitrogen. Challenges arise from intermediate aldehyde instability, requiring stabilization via immediate reduction with NaBH3CN .
  • Stereochemical control is achieved using chiral catalysts during ARCM, optimizing diastereoselectivity through iterative experimentation .

Q. What analytical methods are used to confirm the structure and stereochemistry of this compound?

  • NMR Spectroscopy : Carbon chemical shifts (e.g., C-7 and C-8) are critical for stereochemical assignments. For example, shielding effects from double bonds in the piperidine nucleus (A<5(C-7)) help distinguish quasi-equatorial vs. quasi-axial conformers .
  • Chiral HPLC : Enantiomeric excess (e.g., 85% ee) is determined by comparing synthetic samples with racemic standards .
  • Comparative Spectral Data : ¹H/¹³C NMR and TLC profiles are matched against literature or authentic samples (e.g., racemic isolysergol) .

Advanced Research Questions

Q. How can researchers overcome regioselectivity challenges in asymmetric ring-closing metathesis (ARCM) during ergoline synthesis?

Regioselectivity in ARCM depends on:

  • Catalyst Loading : Chiral Ru-based catalysts (e.g., Grubbs-type) are optimized to favor initial binding to less hindered vinyl groups, enabling selective cyclization .
  • Substrate Design : Introducing steric or electronic modifiers (e.g., tosyl protecting groups) to bias the reaction pathway.
  • Empirical Optimization : Iterative testing of reaction conditions (e.g., solvent, temperature) to enhance diastereoselectivity, as theoretical predictions may fail for complex ergoline substrates .

Q. Why do Polonovski–Potier reactions fail to introduce the C7-C8 double bond in methyl lysergate derivatives, and how can this be resolved?

  • Failure Mechanism : The reaction requires acidic H-8 protons, but methyl lysergate’s electron-withdrawing groups reduce acidity, preventing double bond formation. MCPBA oxidation of 6-N-oxides also leads to decomposition due to unstable intermediates .
  • Workaround : Use selective dihydroxylation of terminal olefins (Donohoe protocol) followed by periodic acid cleavage and reduction. This bypasses unstable aldehydes and achieves C(8) functionalization .

Q. How can conflicting NMR data for stereoisomers be resolved in ergoline derivatives?

  • Chemical Shift Theory : Analyze steric/environmental effects (e.g., A5(C-7) values) to differentiate quasi-equatorial and quasi-axial conformers .
  • Cross-Validation : Compare shifts with structurally similar compounds (e.g., ergonovine vs. ergotamine) and use 2D NMR (COSY, NOESY) to confirm spatial relationships .

Q. What strategies mitigate instability of intermediates during methyl lysergate synthesis?

  • In Situ Reduction : Unstable aldehydes (from oxidative cleavage) are immediately reduced with NaBH3CN to stable alcohols .
  • Protection/Deprotection : Use acid-labile groups (e.g., tosyl) on the indole nitrogen to prevent side reactions during oxidation .
  • Low-Temperature Workup : Perform critical steps (e.g., MCPBA oxidation) at 0°C to minimize decomposition .

Methodological Considerations

Q. How should researchers design experiments to validate synthetic intermediates?

  • Stepwise Monitoring : Use TLC or LC-MS after each synthetic step (e.g., ARCM, deprotection) to confirm intermediate purity .
  • Control Experiments : Compare outcomes with racemic or literature samples (e.g., via HPLC retention times) .

Q. What are best practices for handling air- or moisture-sensitive reagents in ergoline synthesis?

  • Schlenk Techniques : Use inert atmospheres (N₂/Ar) for reactions involving NaBH3CN or Grubbs catalysts .
  • Strict Temperature Control : Maintain reactions at ≤0°C during oxidations (e.g., MCPBA) to prevent exothermic decomposition .

Data Contradiction Analysis

Q. How to address discrepancies in reported NMR shifts for methyl lysergate derivatives?

  • Solvent Effects : Note solvent-specific shifts (e.g., C5D5N vs. CDCl3) and calibrate using internal standards .
  • Dynamic Effects : Consider conformational flexibility (e.g., chair vs. boat cyclohexane conformers) causing peak broadening or splitting .

Q. Why do different catalysts yield varying enantioselectivities in ARCM?

  • Catalyst-Substrate Interactions : Bulky ligands may clash with ergoline substituents, reducing selectivity.
  • Empirical Screening : Test a library of chiral catalysts (e.g., Hoveyda-Grubbs variants) to identify optimal matches for specific substrates .

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